![molecular formula C18H19N3O4S3 B3976209 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3976209.png)
2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide, also known as TTNBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide binds to the colchicine binding site on the tubulin protein, which is essential for microtubule formation. By binding to this site, 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide prevents the microtubules from forming a functional network, leading to cell death. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide also disrupts the mitotic spindle, which is necessary for cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network in cancer cells. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the process by which new blood vessels form.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide is its potency against cancer cells. It has been shown to be effective at low concentrations, making it a promising candidate for cancer treatment. However, 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has some limitations in lab experiments. It is highly insoluble in water, which makes it difficult to administer in vivo. Additionally, 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has a short half-life, which limits its effectiveness in vivo.
Future Directions
There are several future directions for research on 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide. One area of research is to develop more water-soluble derivatives of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide that can be administered in vivo. Another area of research is to investigate the potential of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in combination with other drugs for cancer treatment. Additionally, research could focus on the potential of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in other areas, such as anti-inflammatory and anti-angiogenic therapies.
Scientific Research Applications
2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide works by targeting the microtubule network in cancer cells, which is essential for cell division and growth. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide binds to the tubulin protein, which makes up the microtubules, and prevents them from forming a functional network, leading to cell death.
properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c1-12-10-13(2)17(14(3)11-12)28(24,25)20-15-4-6-16(7-5-15)27(22,23)21-18-19-8-9-26-18/h4-11,20H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAITWPWQVSHLLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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